Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 396.46 g/mol. This compound is classified as a derivative of coumarin and contains a thiophene structure, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Technical details regarding specific reagents, catalysts, and reaction conditions are critical for optimizing yields and purity during synthesis.
The molecular structure of ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be represented using various structural notation systems:
InChI=1S/C21H20N2O4S/c1-2-26-21(25)17-13-8-4-6-10-16(13)28-20(17)23-19-14(18(22)24)11-12-7-3-5-9-15(12)27-19/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H2,22,24)/b23-19-
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)N
These notations provide insight into the compound's connectivity and stereochemistry .
Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and development .
The mechanism of action for ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with biological targets. It may exhibit pharmacological effects through:
Quantitative data on binding affinities and biological activity would be necessary to fully elucidate its mechanism of action.
The physical properties of ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:
Chemical properties include:
Experimental data would provide more precise values for these properties .
Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in:
Further research into its properties and biological effects will enhance its utility in these fields .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2